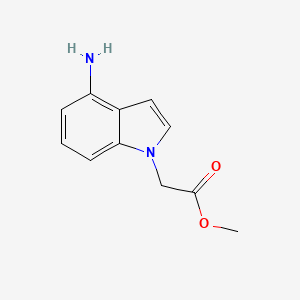

methyl 2-(4-amino-1H-indol-1-yl)acetate

Description

Structure

3D Structure

Properties

IUPAC Name |

methyl 2-(4-aminoindol-1-yl)acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H12N2O2/c1-15-11(14)7-13-6-5-8-9(12)3-2-4-10(8)13/h2-6H,7,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UCEZCJIFSUDAIU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CN1C=CC2=C(C=CC=C21)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H12N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.22 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Indole Derivatives

Established Approaches to Indole (B1671886) Nucleus Construction

The construction of the indole core has been a subject of extensive research for over a century, leading to the development of several named reactions that are now considered classic approaches. These methods typically involve the formation of the pyrrole (B145914) ring fused to a benzene (B151609) ring, starting from substituted anilines or other aromatic precursors.

Key established methods for indole synthesis include:

Fischer Indole Synthesis: Discovered by Emil Fischer in 1883, this is arguably the most well-known and widely used method for indole synthesis. openmedicinalchemistryjournal.comresearchgate.net It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of an arylhydrazine with an aldehyde or a ketone. openmedicinalchemistryjournal.comresearchgate.net The versatility of the Fischer synthesis allows for the preparation of a wide range of substituted indoles by varying the substituents on both the arylhydrazine and the carbonyl compound.

Bischler Indole Synthesis: This method involves the reaction of an α-halo-ketone with an excess of an arylamine. The reaction proceeds through an initial N-alkylation followed by an intramolecular cyclization. A variation of this approach involves the Ru-mediated addition of an aniline (B41778) to an epoxide, which proceeds through a Bischler-like tautomerization.

Leimgruber–Batcho Indole Synthesis: This is a two-step procedure that is particularly useful for the synthesis of indoles that are unsubstituted at the 2- and 3-positions. The synthesis starts with the reaction of a 2-nitrotoluene (B74249) derivative with a dimethylformamide acetal (B89532) to form a β-enaminoketone, which is then reductively cyclized to the indole.

Reissert Indole Synthesis: This method involves the condensation of o-nitrotoluene with diethyl oxalate (B1200264) in the presence of a base to form an o-nitrophenylpyruvic acid, which is then reductively cyclized to form indole-2-carboxylic acid.

These foundational methods have been instrumental in the development of indole chemistry and continue to be applied in both academic and industrial settings.

Targeted Synthesis of 4-Aminoindole (B1269813) Scaffolds

The synthesis of 4-aminoindoles presents a unique challenge due to the directing effects of the amino group and the potential for side reactions. Both conventional and modern synthetic strategies have been developed to address these challenges and provide efficient access to this important scaffold.

Conventional Reaction Pathways for 4-Aminoindole Formation

Conventional methods for the synthesis of 4-aminoindoles often involve multi-step sequences starting from readily available nitroaromatics. A common strategy is to construct the indole ring with a nitro group at the 4-position, which is then reduced to the desired amino group in the final step.

One such conventional pathway starts from 2-methyl-3-nitroaniline (B147196). google.com This synthesis involves the following key steps:

Amine Protection: The amino group of 2-methyl-3-nitroaniline is first protected, for example, by acetylation with acetic anhydride. google.com

Cyclization: The protected intermediate undergoes a condensation reaction with a reagent like N,N-dimethylformamide dimethyl acetal (DMF-DMA) to form the 4-nitroindole (B16737) ring. google.com

Nitro Group Reduction: The final step is the reduction of the nitro group to an amino group, which can be achieved using various reducing agents, such as iron powder in the presence of hydrochloric acid or through catalytic hydrogenation. google.com

| Step | Reactants | Reagents/Conditions | Product | Yield |

| 1 | 2-methyl-3-nitroaniline | Acetic anhydride, Acetonitrile (B52724), 90°C | N-(2-methyl-3-nitrophenyl)acetamide | 97% |

| 2 | N-(2-methyl-3-nitrophenyl)acetamide | DMF-DMA, Pyrrolidine, DMF, 100°C | 4-nitroindole | 62% |

| 3 | 4-nitroindole | Iron powder, Hydrochloric acid, Ethanol/Water, Reflux | 4-aminoindole | - |

Table 1: Conventional Synthesis of 4-Aminoindole

Modern Catalytic and Green Chemistry Approaches to 4-Aminoindoles

More recent synthetic efforts have focused on developing more efficient, atom-economical, and environmentally friendly methods for the synthesis of 4-aminoindoles. These modern approaches often utilize transition metal catalysis and green chemistry principles.

A notable modern approach involves the divergent synthesis of 4-aminoindoles from 2-alkynylanilines. rsc.org This method allows for the construction of the indole ring and the introduction of the amino group in a tandem reaction sequence. The reaction can be catalyzed by various Lewis acids, with aluminum chloride (AlCl₃) showing high efficacy. rsc.org

| Catalyst | Equiv. of Catalyst | Yield of 4-aminoindole derivative |

| ZnCl₂ | 2.0 | 0% |

| In(OTf)₃ | 2.0 | 0% |

| Sc(OTf)₃ | 2.0 | 0% |

| Bi(OTf)₃ | 2.0 | 0% |

| AlCl₃ | 5.0 | 91% |

| AlBr₃ | 5.0 | 51% |

| BF₃·Et₂O | 10.0 | 90% |

| SnCl₄ | 5.0 | 63% |

Table 2: Evaluation of Catalysts for the Synthesis of 4-Aminoindoles from 2-Alkynylanilines rsc.org

Green chemistry approaches to the synthesis of indole derivatives, including those with amino substituents, are also gaining prominence. These methods often utilize environmentally benign solvents like water, biodegradable catalysts, and solvent-free reaction conditions. openmedicinalchemistryjournal.comresearchgate.net For instance, the Fischer indole synthesis can be adapted to be more environmentally friendly by using solid acid catalysts or performing the reaction under microwave irradiation. openmedicinalchemistryjournal.com The synthesis of 4-aminophenyl substituted indoles has been reported using the Fischer indole synthesis in what is described as an approach towards 'green chemistry'. researchgate.net

N1-Functionalization Strategies for Indoles

The nitrogen atom of the indole ring (N1) is a common site for functionalization, as the N-H proton is weakly acidic and can be removed by a base to generate a nucleophilic indolide anion. This allows for the introduction of a wide variety of substituents at the N1-position, including the methyl acetate (B1210297) group required for the target compound.

Introduction of Carboxylate Ester Moieties at the N1-Position

The introduction of a carboxylate ester moiety at the N1-position of an indole is typically achieved through an N-alkylation reaction. This involves reacting the indole with an appropriate alkylating agent that contains an ester group. Common alkylating agents for this purpose are α-halo esters, such as methyl bromoacetate (B1195939) or methyl chloroacetate.

The general reaction involves deprotonation of the indole N-H with a base to form the indolide anion, which then acts as a nucleophile and attacks the electrophilic carbon of the α-halo ester, displacing the halide and forming the N-C bond.

Common bases used for this transformation include sodium hydride (NaH), potassium carbonate (K₂CO₃), and potassium hydroxide (B78521) (KOH). The choice of solvent is also crucial and often includes polar aprotic solvents like dimethylformamide (DMF), acetone, or acetonitrile.

Specific Methods for Methyl Acetate Side Chain Incorporation

The specific incorporation of a methyl acetate side chain at the N1-position of a 4-aminoindole would follow the general principles of N-alkylation. However, the presence of the amino group at the 4-position requires careful consideration of reaction conditions to avoid competing N-alkylation at the amino group.

A typical procedure would involve:

Deprotonation: The 4-aminoindole is treated with a suitable base, such as potassium carbonate, in a polar aprotic solvent like acetone. The N-H of the indole ring is more acidic than the N-H of the amino group, allowing for selective deprotonation under appropriate conditions.

Alkylation: Methyl 2-bromoacetate or methyl 2-chloroacetate is then added to the reaction mixture. The indolide anion attacks the electrophilic methylene (B1212753) carbon of the methyl haloacetate, leading to the formation of methyl 2-(4-amino-1H-indol-1-yl)acetate.

The reaction is typically carried out at room temperature or with gentle heating to ensure completion. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

| Indole Substrate | Alkylating Agent | Base/Solvent | Product | Yield |

| Ethyl indol-2-carboxylate | Allyl bromide | aq. KOH/acetone | Ethyl 1-allyl-1H-indole-2-carboxylate | Excellent |

| Ethyl indol-2-carboxylate | Benzyl (B1604629) bromide | aq. KOH/acetone | Ethyl 1-benzyl-1H-indole-2-carboxylate | Excellent |

Table 3: Examples of N-Alkylation of Indole Derivatives

While the above table provides examples of N-alkylation on a different indole substrate, the principles are directly applicable to the N1-alkylation of 4-aminoindole with methyl haloacetate. The key is the selective deprotonation of the indole nitrogen over the amino nitrogen.

Convergent Synthetic Routes to this compound and Related Analogs

Convergent synthetic strategies offer significant advantages in terms of efficiency and flexibility, allowing for the late-stage combination of complex molecular fragments. This approach is particularly valuable for the synthesis of functionalized indoles like this compound, where the 4-aminoindole core and the N-acetic acid methyl ester side chain can be constructed separately and then coupled.

The stepwise synthesis of this compound would logically proceed through the initial formation of the 4-aminoindole core, followed by N-alkylation to introduce the acetate moiety.

A common strategy for the synthesis of 4-aminoindoles involves a sequence of reactions starting from readily available precursors such as 2-methyl-3-nitroaniline. google.com This multi-step process typically includes:

Protection of the amino group: The amino group of 2-methyl-3-nitroaniline is first protected, often through acetylation with acetic anhydride.

Cyclization to form the indole ring: The protected intermediate undergoes cyclization to form the corresponding 4-nitroindole. A common method for this transformation is the Reissert indole synthesis or similar cyclization strategies.

Reduction of the nitro group: The 4-nitroindole is then reduced to 4-aminoindole. This reduction can be achieved using various reagents, such as iron powder in the presence of an acid. google.com

Once the 4-aminoindole core is obtained, the final step is the N-alkylation with a suitable reagent to introduce the methyl acetate group. This is typically achieved by reacting the 4-aminoindole with a methyl haloacetate, such as methyl bromoacetate or methyl chloroacetate, in the presence of a base. The base deprotonates the indole nitrogen, facilitating the nucleophilic attack on the haloacetate.

A variety of bases and solvent systems can be employed for this N-alkylation step, and the reaction conditions can be optimized to maximize the yield of the desired N-substituted product.

Table 1: Example of a Stepwise Synthetic Approach for 4-Aminoindole Derivatives

| Step | Reaction | Starting Material | Key Reagents | Product |

| 1 | Acetyl Protection | 2-methyl-3-nitroaniline | Acetic anhydride | N-(2-methyl-3-nitrophenyl)acetamide |

| 2 | Cyclization | N-(2-methyl-3-nitrophenyl)acetamide | Base (e.g., sodium ethoxide) | 4-nitroindole |

| 3 | Nitro Reduction | 4-nitroindole | Fe/HCl | 4-aminoindole |

| 4 | N-Alkylation | 4-aminoindole | Methyl bromoacetate, Base (e.g., NaH) | This compound |

This table presents a generalized stepwise approach based on common synthetic transformations for indole derivatives.

One-pot and multicomponent reactions (MCRs) have emerged as powerful tools in organic synthesis, offering increased efficiency, reduced waste, and the rapid generation of molecular complexity from simple starting materials. arkat-usa.orgacs.org While a specific one-pot or multicomponent reaction for the direct synthesis of this compound is not extensively documented, several MCRs for the synthesis of functionalized indoles can be adapted for this purpose.

For instance, copper-catalyzed three-component coupling reactions have been developed for the synthesis of 3-aminoindolines and 3-aminoindoles from 2-aminobenzaldehydes, secondary amines, and alkynes. nih.gov This approach involves a cascade of reactions including a coupling reaction to form a propargylamine (B41283) intermediate, followed by cyclization. nih.gov Although this particular example leads to 3-aminoindoles, the general principle of assembling the indole core through a multicomponent strategy could potentially be modified to access 4-aminoindole derivatives.

Another relevant approach is the use of 4-aminoindoles as 1,4-bisnucleophiles in three-component reactions to synthesize tricyclic indoles. rsc.org This demonstrates the utility of the 4-aminoindole scaffold in MCRs to build complex molecular architectures.

Furthermore, a divergent synthesis of 4-amino indoles with free amine groups has been reported, involving a tandem reaction of 2-alkynylanilines. rsc.org This process includes oxidative dearomatization, imine exchange, a cascade 1,4-addition/cyclization/aromatization, and selective deprotection, showcasing a sophisticated one-pot approach to functionalized indoles. rsc.org

Table 2: Examples of Multicomponent Reactions for Indole Synthesis

| Reaction Type | Components | Catalyst/Conditions | Product Type |

| Copper-catalyzed Three-Component Coupling | 2-aminobenzaldehyde, secondary amine, alkyne | Copper catalyst | 3-aminoindolines/indoles nih.gov |

| Three-Component Reaction | 4-aminoindole, aldehyde, other nucleophile | Various | Tricyclic indoles rsc.org |

| Tandem Reaction of 2-alkynylanilines | 2-alkynylaniline, amine | Oxidative dearomatization, cascade reactions | 4-aminoindoles rsc.org |

This table highlights the versatility of multicomponent reactions in generating diverse indole structures.

The development of a specific one-pot or multicomponent reaction for the synthesis of this compound would likely involve the careful selection of starting materials that contain the pre-functionalized side chain or allow for its in-situ formation during the reaction cascade.

Advanced Characterization and Structural Elucidation

Spectroscopic Techniques for Structural Confirmation

Spectroscopic methods are fundamental to the structural elucidation of organic molecules. Techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) provide detailed information about the molecular framework, functional groups, and connectivity of atoms.

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Analysis

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides information on the chemical environment, connectivity, and spatial arrangement of atoms. For methyl 2-(4-amino-1H-indol-1-yl)acetate, both ¹H and ¹³C NMR would be essential for unambiguous structural confirmation.

¹H NMR Spectroscopy: The proton NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The chemical shifts (δ) are influenced by the electronic environment of the protons.

Indole (B1671886) Ring Protons: The protons on the indole ring would appear in the aromatic region, typically between δ 6.5 and 7.5 ppm. The specific coupling patterns (e.g., doublets, triplets) would help in assigning the protons at positions 2, 3, 5, 6, and 7. For instance, the protons on the benzene (B151609) portion of the indole ring would exhibit characteristic splitting patterns based on their ortho, meta, and para relationships.

Amino Group (NH₂): The protons of the primary amino group at position 4 would likely appear as a broad singlet. Its chemical shift could vary depending on the solvent and concentration.

Acetate (B1210297) Methylene (B1212753) Protons (-CH₂-): The two protons of the methylene group attached to the indole nitrogen would resonate as a singlet, likely in the range of δ 4.5-5.0 ppm, due to the deshielding effect of the adjacent nitrogen and carbonyl group.

Methyl Protons (-OCH₃): The three protons of the methyl ester group would appear as a sharp singlet, typically around δ 3.7 ppm.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum provides information about the carbon skeleton of the molecule.

Carbonyl Carbon: The ester carbonyl carbon would be the most downfield signal, expected in the region of δ 170-175 ppm.

Indole Ring Carbons: The carbon atoms of the indole ring would appear in the aromatic region (δ 100-140 ppm). The carbons attached to nitrogen (C2 and C7a) and the carbon bearing the amino group (C4) would have characteristic chemical shifts.

Acetate Methylene Carbon (-CH₂-): The methylene carbon would be expected to resonate around δ 50-55 ppm.

Methyl Carbon (-OCH₃): The methyl carbon of the ester would appear at a higher field, typically around δ 52 ppm.

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopic Applications

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation, which causes molecular vibrations (stretching and bending).

N-H Stretching: The amino group (NH₂) would show characteristic stretching vibrations in the region of 3300-3500 cm⁻¹. Typically, primary amines exhibit two bands in this region corresponding to symmetric and asymmetric stretching.

C=O Stretching: The ester carbonyl group would display a strong, sharp absorption band around 1730-1750 cm⁻¹.

C-N Stretching: The stretching vibration of the C-N bond of the aromatic amine would be observed in the 1250-1350 cm⁻¹ region.

C-O Stretching: The C-O stretching of the ester group would appear in the 1000-1300 cm⁻¹ range.

Aromatic C-H and C=C Stretching: Vibrations corresponding to the aromatic C-H bonds would be seen above 3000 cm⁻¹, while C=C stretching bands for the indole ring would appear in the 1450-1600 cm⁻¹ region.

Ultraviolet-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The indole ring system is a strong chromophore. The presence of the amino group, an auxochrome, would be expected to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted indole. Typically, indole derivatives show two main absorption bands, and for this compound, these would likely be observed in the range of 220-240 nm and 270-290 nm.

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique for determining the molecular weight and elemental composition of a compound. It also provides structural information through the analysis of fragmentation patterns.

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) would be observed at a mass-to-charge ratio (m/z) corresponding to the molecular weight of the compound (C₁₁H₁₂N₂O₂), which is 204.09 g/mol . High-resolution mass spectrometry (HRMS) would provide the exact mass, confirming the elemental composition.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional arrangement of atoms in a crystalline solid. If a suitable single crystal of this compound could be obtained, X-ray diffraction analysis would provide precise information on bond lengths, bond angles, and intermolecular interactions in the solid state.

The crystal structure would reveal the planarity of the indole ring system. It would also show the conformation of the methyl acetate side chain relative to the indole ring. Furthermore, the analysis would elucidate the hydrogen bonding network, which would likely involve the amino group (as a hydrogen bond donor) and the ester carbonyl oxygen (as a hydrogen bond acceptor), leading to the formation of supramolecular architectures.

Purity Assessment and Chromatographic Methods

The purity of this compound would be crucial for its use in any application. Chromatographic techniques are the primary methods for assessing purity and for purification.

Thin-Layer Chromatography (TLC): TLC would be used for rapid monitoring of reaction progress during synthesis and for a preliminary assessment of purity. The retention factor (Rf) would depend on the polarity of the compound and the solvent system used.

High-Performance Liquid Chromatography (HPLC): HPLC is a highly sensitive and quantitative method for purity determination. A reversed-phase HPLC method, using a C18 column with a mobile phase consisting of a mixture of water (often with an acid modifier like formic acid or trifluoroacetic acid) and an organic solvent (like acetonitrile (B52724) or methanol), would likely be suitable. The purity would be determined by the area percentage of the main peak in the chromatogram.

Gas Chromatography (GC): If the compound is sufficiently volatile and thermally stable, GC could also be used for purity analysis, often in conjunction with mass spectrometry (GC-MS) for peak identification.

Computational and Theoretical Investigations of Indole Structures

Quantum Chemical Calculations

Quantum chemical calculations, based on the principles of quantum mechanics, are employed to determine the electronic structure and properties of molecules. Methods like Density Functional Theory (DFT) are commonly used for their balance of accuracy and computational cost in studying organic molecules. mdpi.com

The electronic structure of a molecule governs its reactivity. Quantum chemical calculations can provide a wealth of information about the distribution of electrons and the energies of molecular orbitals. Key reactivity descriptors that can be calculated for methyl 2-(4-amino-1H-indol-1-yl)acetate include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability and reactivity. researchgate.net

Other important descriptors include the molecular electrostatic potential (MEP), which identifies the electron-rich and electron-poor regions of the molecule, providing clues about its non-covalent interaction sites. Atomic charges, such as Mulliken or Natural Bond Orbital (NBO) charges, quantify the electron distribution among the atoms in the molecule.

Table 1: Hypothetical Electronic Properties of this compound Calculated using DFT (Note: The following data is illustrative and not based on actual experimental or calculated results for this specific molecule.)

| Descriptor | Value | Significance |

| HOMO Energy | -5.2 eV | Indicates the electron-donating capacity. |

| LUMO Energy | -0.8 eV | Indicates the electron-accepting capacity. |

| HOMO-LUMO Gap | 4.4 eV | Relates to chemical reactivity and stability. |

| Dipole Moment | 3.5 D | Measures the overall polarity of the molecule. |

Quantum chemical calculations are instrumental in predicting various spectroscopic properties, which can aid in the structural characterization of newly synthesized compounds. Time-dependent DFT (TD-DFT) can be used to predict the ultraviolet-visible (UV-Vis) absorption spectrum, providing information about the electronic transitions within the molecule. mdpi.com

Table 2: Predicted Spectroscopic Data for this compound (Note: This data is for illustrative purposes.)

| Spectroscopic Technique | Predicted Data | Information Gained |

| UV-Vis Spectroscopy | λmax ≈ 280 nm | Corresponds to π-π* transitions in the indole (B1671886) ring. |

| IR Spectroscopy | ν(N-H) ≈ 3400 cm⁻¹ | Stretching vibration of the amino group. |

| ν(C=O) ≈ 1735 cm⁻¹ | Stretching vibration of the ester carbonyl group. | |

| ¹H NMR Spectroscopy | δ(N-H) ≈ 4.5 ppm | Chemical shift of the amino protons. |

| ¹³C NMR Spectroscopy | δ(C=O) ≈ 170 ppm | Chemical shift of the ester carbonyl carbon. |

Molecular Dynamics Simulations and Conformational Analysis

While quantum chemical calculations provide insights into the static properties of a molecule, Molecular Dynamics (MD) simulations allow for the study of its dynamic behavior over time. MD simulations solve Newton's equations of motion for a system of atoms and molecules, providing a trajectory that reveals how the molecule moves, flexes, and interacts with its environment.

The conformation of a flexible molecule like this compound can be significantly influenced by the surrounding solvent. MD simulations can explicitly model the solvent molecules, allowing for a detailed investigation of solute-solvent interactions. In a polar solvent like water, the amino and acetate (B1210297) groups are likely to be solvated through hydrogen bonding, which will affect the preferred conformation of the side chain. In contrast, in a non-polar solvent, intramolecular interactions might play a more dominant role in determining the molecular shape.

The side chain of this compound possesses both a hydrogen bond donor (the amino group) and acceptors (the carbonyl oxygen atoms of the acetate group). This allows for the possibility of intramolecular hydrogen bonding, which could lead to the formation of stable, cyclic-like conformations. MD simulations can be used to explore the conformational landscape of the molecule and to quantify the stability of different conformers by calculating the free energy associated with them. Analysis of the simulation trajectory can reveal the percentage of time the molecule spends in each major conformation and the dynamics of the transitions between them.

Molecular Docking Studies with Biological Targets

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second molecule (the receptor, typically a protein). researchgate.net This method is of paramount importance in drug discovery for identifying potential drug candidates and for understanding their mechanism of action at a molecular level.

For this compound, a molecular docking study would involve selecting a relevant biological target, such as a protein kinase or a receptor known to be modulated by indole derivatives. The study would predict the binding mode of the compound within the active site of the protein and estimate the binding affinity, which is often expressed as a docking score or binding energy. The results can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and the amino acid residues of the protein, providing a rationale for the compound's potential biological activity. nih.gov

Table 3: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target (Note: This data is hypothetical and for illustrative purposes only.)

| Parameter | Result | Interpretation |

| Binding Energy | -8.5 kcal/mol | Indicates a potentially strong binding affinity. |

| Hydrogen Bonds | Amino group with Asp184 | The amino group acts as a hydrogen bond donor. |

| Carbonyl oxygen with Lys72 | The carbonyl group acts as a hydrogen bond acceptor. | |

| Hydrophobic Interactions | Indole ring with Leu132, Val80 | The aromatic ring interacts with non-polar residues. |

Prediction of Binding Modes and Affinities

Molecular docking is a primary computational technique used to predict the preferred orientation of a ligand when bound to a receptor, forming a stable complex. jocpr.com This method is instrumental in understanding the binding modes of indole derivatives. For instance, studies on various indole-based compounds have successfully predicted their interactions within the binding sites of proteins such as the nicotinic acetylcholine (B1216132) receptor and the 3JUS protein. jocpr.comaip.org

In a typical molecular docking study involving a compound like this compound, the indole ring would be expected to form key interactions within the receptor's binding pocket. The amino group at the 4-position and the acetate moiety at the 1-position are crucial for establishing specific hydrogen bonds and electrostatic interactions with amino acid residues. nih.gov The binding affinity, often expressed as a docking score or binding energy (e.g., in kcal/mol), is calculated to estimate the strength of the ligand-receptor interaction. These scores help in ranking potential drug candidates and prioritizing them for further experimental testing. researchgate.net

Below is an illustrative data table showing typical results from a molecular docking study of hypothetical indole derivatives against a target protein.

| Compound | Docking Score (kcal/mol) | Key Interacting Residues | Hydrogen Bonds |

| Derivative A | -8.5 | TYR121, ASP72 | 2 |

| Derivative B | -7.9 | GLY116, HIS438 | 1 |

| Derivative C | -9.2 | ARG97 | 3 |

This table is illustrative and not based on experimental data for this compound.

Exploration of Potential Receptor Interactions

Beyond predicting static binding poses, computational methods can explore the dynamic nature of receptor-ligand interactions. Molecular dynamics (MD) simulations, for example, can provide insights into the stability of the ligand-receptor complex over time. nih.gov For an indole derivative, MD simulations could reveal how the flexibility of the acetate side chain influences its ability to maintain favorable interactions within the binding pocket.

Key interactions for indole scaffolds often involve the indole nitrogen acting as a hydrogen bond donor. nih.gov The aromatic nature of the indole ring itself frequently leads to π-π stacking interactions with aromatic amino acid residues such as phenylalanine, tyrosine, and tryptophan within the receptor active site. nih.gov Furthermore, the substituents on the indole ring play a critical role in defining the specificity of these interactions. In the case of this compound, the 4-amino group can act as a hydrogen bond donor and acceptor, while the ester group can also participate in hydrogen bonding. nih.gov

A study on bis-indole derivatives targeting nuclear receptors NR4A1 and NR4A2 highlighted specific amino acid interactions, such as with Glu114, Leu113, and Ser110, which were crucial for binding. mdpi.com Such detailed interaction mapping is vital for understanding the structure-activity relationship (SAR) and for the rational design of more potent and selective inhibitors.

In Silico Screening and Virtual Library Design for Indole Derivatives

In silico screening, or virtual screening, is a computational technique used to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. frontiersin.org This approach is significantly faster and more cost-effective than traditional high-throughput screening. Indole derivatives are frequently included in virtual libraries due to their proven therapeutic potential across a wide range of diseases. nih.gov

The design of virtual libraries often starts with a core scaffold, such as the 4-amino-1H-indole structure. By systematically adding a variety of substituents at different positions, a large and diverse library of virtual compounds can be generated. For example, a library could be created based on the this compound structure by varying the group at the 4-position or modifying the acetate chain. These virtual compounds are then docked into the target receptor, and their binding affinities are calculated.

Quantitative Structure-Activity Relationship (QSAR) models are another important tool in this context. QSAR models attempt to find a statistical relationship between the chemical structures of molecules and their biological activities. nih.gov For a series of indole derivatives, a QSAR model could be developed to predict their activity based on various molecular descriptors, such as electronic properties and shape. nih.gov

The process of virtual library design and screening allows researchers to explore a vast chemical space and identify novel compounds with high predicted activity, which can then be synthesized and tested in the laboratory. This iterative cycle of design, screening, synthesis, and testing is a cornerstone of modern drug discovery. researchgate.net

Structure Activity Relationship Sar and Mechanistic Pharmacology Preclinical

General Principles of SAR for Indole-Based Compounds

The biological activity of indole (B1671886) derivatives is intricately linked to the nature and position of substituents on the indole ring. The electron-rich nature of the indole nucleus allows it to participate in various interactions with biological targets. nih.gov Modifications at the N1, C2, C3, and benzene (B151609) ring positions (C4, C5, C6, and C7) can significantly influence the compound's potency, selectivity, and pharmacokinetic properties. For instance, substitution at the N1 position can modulate the compound's lipophilicity and its ability to form hydrogen bonds, thereby affecting its interaction with receptors and enzymes. nih.gov Similarly, substitutions on the benzene portion of the indole ring can alter the electronic properties and steric bulk of the molecule, which in turn can fine-tune its biological activity.

Influence of the 4-Amino Substitution on Biological Potency

The presence of an amino group at the C4 position of the indole ring can be a significant determinant of biological activity. The amino group, being a strong electron-donating group, can modulate the electronic landscape of the entire indole scaffold. This can enhance the molecule's ability to interact with biological targets through hydrogen bonding and electrostatic interactions.

In the context of anti-inflammatory activity, studies on 4-indolyl-2-arylaminopyrimidine derivatives have suggested that the amino group may act as an important pharmacophore, playing a crucial role in maintaining anti-inflammatory effects. nih.gov Furthermore, amides derived from 4-amino-2-phenylindole have demonstrated potential antibacterial activity, highlighting the importance of this substitution for antimicrobial properties. researchgate.net The position of the amino group is also critical; for instance, in the context of antitumor 1-amino-substituted γ-carbolines, substitutions at the 4-position have been shown to lead to different biological properties compared to other positions. researchgate.net

Role of the N1-Methyl Acetate (B1210297) Moiety in Biological Recognition

Studies on N-substituted indole derivatives have shown that modifications at this position can significantly impact anticancer activity. For example, N-methylation of certain indole derivatives has been shown to enhance antiproliferative activity. nih.gov In the context of Mcl-1 inhibitors, a novel N-substituted indole scaffold was discovered to interfere with Mcl-1 binding, with modifications to the N1-substituent playing a key role in potency. nih.gov While direct studies on the N1-methyl acetate moiety are limited, research on indole-1-acetic acid derivatives has demonstrated their potential as anti-inflammatory agents. mdpi.com The esterification of the carboxylic acid to a methyl ester, as in methyl 2-(4-amino-1H-indol-1-yl)acetate, would alter its physicochemical properties, such as lipophilicity and ability to act as a hydrogen bond donor, which could in turn modulate its biological activity.

Biological Activity Spectrum of Indole Derivatives (In Vitro and Animal Studies Only)

Indole derivatives have demonstrated a broad spectrum of anticancer activities, targeting various cellular mechanisms and molecular targets. One of the key mechanisms is the inhibition of tubulin polymerization, which disrupts microtubule dynamics and leads to cell cycle arrest and apoptosis. nih.gov Several indole-based compounds have been identified as potent tubulin polymerization inhibitors. nih.gov

Another important target for indole derivatives is the topoisomerase enzyme family. Certain indole derivatives have been shown to inhibit topoisomerase IIα, leading to DNA damage and cell death. nih.gov Additionally, indole compounds have been developed as inhibitors of various protein kinases, which are crucial for cancer cell signaling and survival. The versatility of the indole scaffold allows for the design of inhibitors targeting specific kinases involved in cancer progression.

Table 1: Preclinical Anticancer Activity of Selected Indole Derivatives

| Compound/Derivative Class | Cancer Cell Line(s) | Observed Effect | Potential Cellular Target(s) |

|---|---|---|---|

| 4-(1'-benzenesulfonylindol-3'-yl)-2-substituted oxazoles | Various | Cytotoxic and selective against various cancer cell lines. mdpi.com | Not specified |

| 1-(2-(adamantane-1-yl)-1H-indol-5-yl)-3-substituted urea/thiourea derivatives | H460 (lung), HepG2 (liver), MCF-7 (breast) | Anti-proliferative activity. researchgate.net | Nur77/TR3/NGFIB |

| N-((1-methyl-1H-indol-3-yl)methyl)-2-(1H-pyrazol-1-yl or triazolyl)-N-(3,4,5-trimethoxyphenyl)acetamides | HeLa, MCF-7, HT-29 | Potent antiproliferative activities. nih.gov | Tubulin polymerization |

The indole scaffold is a promising framework for the development of novel antimicrobial agents. Various indole derivatives have exhibited significant activity against a range of bacterial and fungal pathogens. nih.gov

In vitro studies have shown that certain indole derivatives possess broad-spectrum antibacterial activity. For example, a study on indole derivatives containing 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide moieties reported minimum inhibitory concentrations (MICs) ranging from 3.125 to 50 µg/mL against both Gram-positive and Gram-negative bacteria. nih.gov Another study highlighted the antibacterial potential of 4-(indol-3-yl)thiazole-2-amines and their acylamine derivatives, with some compounds showing promising activity against resistant strains. nih.gov

With respect to antifungal activity, indole derivatives have also shown considerable promise. The aforementioned study on indole-triazole derivatives demonstrated excellent antifungal activities against Candida albicans and C. krusei. nih.gov

Table 2: In Vitro Antimicrobial Activity of Selected Indole Derivatives

| Compound/Derivative Class | Microorganism(s) | Activity (MIC/Inhibition Zone) |

|---|---|---|

| Indole derivatives with 1,2,4-triazole, 1,3,4-thiadiazole, and carbothioamide | S. aureus, MRSA, E. coli, B. subtilis, C. albicans, C. krusei | MIC values ranging from 3.125-50 µg/mL. nih.gov |

| 4-(Indol-3-yl)thiazole-2-amines and acylamines | Gram (+) and Gram (−) bacteria | MIC in the range of 0.06–1.88 mg/mL. nih.gov |

| 4-Allyl/amino-5-aryl-1,2,4-triazoles | E. coli, B. subtilis, S. enteritidis, S. aureus, A. niger, C. albicans | Varied inhibitory effects against test organisms. ijpras.com |

Indole derivatives have been investigated for their potential to modulate inflammatory pathways. Chronic inflammation is a key factor in the development of various diseases, and compounds that can interfere with inflammatory processes are of significant therapeutic interest.

Preclinical studies have shown that indole-3-acetic acid can alleviate lipopolysaccharide (LPS)-induced inflammatory responses in macrophages by inducing heme oxygenase-1 (HO-1) and neutralizing free radicals. mdpi.com This suggests that indole derivatives may exert their anti-inflammatory effects through multiple mechanisms, including the modulation of key signaling pathways and direct antioxidant activity. Furthermore, derivatives of indole-1-acetic acid have been reported as anti-inflammatory agents in animal models. mdpi.com

The anti-inflammatory activity of indole derivatives is often associated with their ability to inhibit the production of pro-inflammatory mediators. For instance, some indole compounds have been shown to suppress the release of cytokines such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α). mdpi.com

Table 3: Preclinical Anti-inflammatory Activity of Selected Indole Derivatives

| Compound/Derivative Class | Animal/Cell Model | Observed Effect | Potential Mechanism of Action |

|---|---|---|---|

| Indole-3-acetic acid | RAW264.7 macrophages | Alleviated LPS-induced inflammatory response and free radical generation. mdpi.com | Induction of HO-1 and direct neutralization of free radicals. |

| Indole-1-acetic acid derivatives | Animal models | Anti-inflammatory activity. mdpi.com | Not specified |

| 4-indolyl-2-arylaminopyrimidine derivatives | LPS-induced HBE cells | Inhibition of IL-6 and IL-8 production. nih.gov | Not specified |

Antiviral Properties and Mechanism of Action

There is currently no specific information available in peer-reviewed literature detailing the antiviral properties of this compound. While the broader class of indole derivatives has been a source of compounds with antiviral activity against various viruses, including HIV and SARS-CoV-2, dedicated studies on this specific compound have not been published. researchgate.netfrontiersin.org For instance, research on other indole-containing molecules has identified mechanisms such as the inhibition of viral entry and replication. researchgate.netfrontiersin.org However, without direct experimental evidence, it is not possible to attribute these properties to this compound.

Neurobiological Interactions and Receptor Ligand Properties

The neurobiological profile of this compound is not documented in the available scientific literature. Indole-based structures are known to interact with various neuroreceptors, including dopamine (B1211576) and serotonin (B10506) receptors, due to their structural similarity to endogenous neurotransmitters. nih.govnih.gov Studies on certain 4-aminoindole (B1269813) carboxamide derivatives have shown potential in inhibiting the oligomer formation of α-synuclein and tau, proteins implicated in neurodegenerative diseases. nih.gov However, no receptor binding assays or functional studies have been reported for this compound, leaving its potential effects on the central nervous system unknown.

Other Investigated Biological Activities (e.g., Antiparasitic, Antioxidant)

Investigations into other potential biological activities of this compound, such as antiparasitic or antioxidant effects, have not been reported. The indole nucleus is a common scaffold in the development of antiparasitic agents, with derivatives showing activity against parasites like Trypanosoma brucei and Plasmodium falciparum. nih.gov Nevertheless, the efficacy of this specific compound against any parasitic organisms remains to be determined. Similarly, no studies have been published that evaluate its antioxidant capacity.

Enzyme Inhibition and Receptor Modulation Studies

There is a lack of data on the enzyme inhibition or receptor modulation properties of this compound. While related indole acetic acid sulfonate derivatives have been identified as inhibitors of ectonucleotidases, and other indole-based molecules have been developed as inhibitors of bacterial cystathionine (B15957) γ-lyase, no such research has been extended to this compound. nih.govmdpi.com Consequently, its profile as an enzyme inhibitor or receptor modulator is currently undefined.

Investigation of Molecular Targets and Signaling Pathways

Due to the absence of specific biological activity studies, the molecular targets and signaling pathways affected by this compound have not been elucidated. Identifying the molecular targets of a compound is contingent upon observing a biological effect, which, as detailed in the preceding sections, has not been documented for this molecule.

Derivatization and Lead Optimization Strategies

Design Principles for Novel Methyl 2-(4-amino-1H-indol-1-yl)acetate Analogs

The design of novel analogs of this compound is guided by established principles of medicinal chemistry, focusing on structure-activity relationships (SAR), physicochemical properties, and target engagement. The indole (B1671886) nucleus is a "privileged scaffold," frequently found in molecules with significant biological activity, allowing it to interact with a wide array of biological targets. nih.govacs.org

Key design considerations include:

Isosteric and Bioisosteric Replacements: Modifications often begin with the substitution of functional groups with others that have similar steric and electronic properties to probe the chemical space around the core scaffold. For instance, the 4-amino group could be replaced with other hydrogen bond donors or acceptors to optimize interactions with a target protein.

Conformational Restriction: Introducing cyclic structures or rigid linkers can lock the molecule into a specific conformation, which may be more favorable for binding to a biological target. This can lead to increased potency and selectivity.

Scaffold Hopping: In some cases, the indole core itself may be replaced with other heterocyclic systems that maintain the key pharmacophoric features required for biological activity. This can lead to the discovery of novel chemotypes with improved properties.

Fragment-Based and Structure-Based Design: When the biological target is known, computational methods such as molecular docking and dynamics can be employed to design analogs that fit optimally into the binding site. Fragment-based approaches can identify small molecular fragments that bind to the target, which are then elaborated into larger, more potent molecules.

Synthetic Modification at Various Positions of the Indole Nucleus

The indole ring is amenable to a wide range of chemical modifications, allowing for systematic exploration of the structure-activity landscape.

N-1 Position: The acetate (B1210297) group at the N-1 position is a key handle for modification. The ester can be hydrolyzed to the corresponding carboxylic acid, which can then be coupled with various amines to form a library of amides. The length and nature of the substituent at this position can significantly influence the molecule's pharmacokinetic properties.

C-2 and C-3 Positions: These positions are highly reactive and central to many classical indole syntheses, such as the Fischer indole synthesis. ontosight.ai They can be functionalized through various reactions, including Friedel-Crafts acylation, Mannich reaction, and Vilsmeier-Haack formylation. Introduction of aryl or heteroaryl groups at these positions has been shown to be crucial for the activity of many indole-based drugs.

Benzene (B151609) Ring (C-5, C-6, C-7): The benzene portion of the indole nucleus can be substituted with a variety of electron-donating or electron-withdrawing groups. Halogenation, nitration, and sulfonation are common reactions to introduce substituents that can modulate the electronic properties of the ring system and provide additional points for interaction with biological targets. For instance, the introduction of a fluorine atom can often enhance metabolic stability and binding affinity. researchgate.net

Impact of Chemical Modifications on Biological Profiles and Selectivity

Chemical modifications at different positions of the indole nucleus can have a profound impact on the biological activity and selectivity of the resulting analogs. Structure-activity relationship (SAR) studies are crucial for understanding these effects and guiding further optimization.

For example, in a series of indole-based inhibitors of HIV-1 fusion, modifications to the substituents on a benzyl (B1604629) ring attached to the indole core significantly affected potency. Small, electron-withdrawing groups were found to be favorable. nih.govnih.gov Similarly, for indole-based cannabinoid receptor modulators, the nature and position of substituents on the indole ring and an attached phenyl ring were critical for activity. nih.gov

Table 1: Illustrative SAR Data for Indole Derivatives

| Modification | Position | Observed Effect on Biological Activity |

| Introduction of small alkyl groups | C-3 | Enhanced potency in CB1 allosteric modulators. nih.gov |

| Substitution with a diethylamino group | Phenyl ring attached to indole | Increased potency in CB1 allosteric modulators. nih.gov |

| Introduction of chloro or fluoro groups | C-5 | Enhanced potency in CB1 allosteric modulators. nih.gov |

| Isomeric linkage of bisindole scaffold | 5-5', 5-6', 6-5' vs. 6-6' | Reduced activity in HIV-1 fusion inhibitors. nih.gov |

| Methylation of indole nitrogen | N-1 | Marked reduction of activity in CFTR potentiators. mdpi.com |

This table is generated based on data from related indole derivatives and serves as an illustrative example of potential SAR trends.

Strategies for Enhancing In Vitro Efficacy and Biological Stability

A key challenge in drug development is optimizing a compound's in vitro potency and its stability in biological systems. Several strategies can be employed for indole derivatives:

Improving Metabolic Stability: Indole compounds can be susceptible to oxidative metabolism by cytochrome P450 enzymes. nih.gov Strategies to enhance metabolic stability include:

Introduction of Halogens: Fluorine or chlorine atoms can be introduced at metabolically labile positions to block oxidation.

Modification of Lipophilicity: Fine-tuning the lipophilicity of the molecule can reduce non-specific binding to metabolizing enzymes.

Isosteric Replacements: Replacing a metabolically weak spot with a more stable group can improve the compound's half-life.

Enhancing Aqueous Solubility: Poor solubility can limit a compound's in vitro testing and in vivo bioavailability. Solubility can be improved by:

Introducing Polar Functional Groups: The addition of groups such as hydroxyl, amino, or carboxylic acid can increase water solubility.

Salt Formation: For compounds with basic or acidic centers, forming a salt can significantly enhance solubility.

Optimizing Cell Permeability: The ability of a compound to cross cell membranes is crucial for its biological activity. Permeability can be modulated by adjusting the balance between lipophilicity and polarity, often guided by Lipinski's rule of five.

Prodrug Design and Bioconjugation Approaches

For indole derivatives with suboptimal pharmacokinetic properties or a lack of target specificity, prodrug and bioconjugation strategies can be powerful tools.

Prodrug Design: A prodrug is an inactive or less active derivative of a drug molecule that is converted to the active form in the body. For indole derivatives, prodrug strategies can be used to:

Improve Solubility: Attaching a polar promoiety, such as a phosphate (B84403) or an amino acid, can increase water solubility.

Enhance Permeability: Masking polar functional groups with lipophilic moieties can improve absorption across biological membranes.

Targeted Delivery: A promoiety can be designed to be cleaved by an enzyme that is overexpressed in the target tissue, leading to site-specific drug release. For example, indole-3-acetic acid derivatives have been investigated as prodrugs for targeted cancer therapy in combination with horseradish peroxidase. nih.gov

Bioconjugation: This approach involves linking the indole derivative to a larger biomolecule, such as an antibody, peptide, or polymer. This can:

Increase Half-Life: Conjugation to a large molecule like polyethylene (B3416737) glycol (PEGylation) can reduce renal clearance and prolong the drug's circulation time.

Achieve Targeted Delivery: Antibody-drug conjugates (ADCs) can deliver a potent indole-based cytotoxic agent specifically to cancer cells that express a particular antigen on their surface.

The derivatization and lead optimization of this compound and its analogs represent a promising avenue for the discovery of new therapeutic agents. By applying the principles of medicinal chemistry and leveraging advanced synthetic and biological evaluation techniques, it is possible to systematically explore the chemical space around this versatile scaffold and develop novel drug candidates with improved efficacy, selectivity, and pharmacokinetic properties.

Future Directions and Research Perspectives for Indole Chemistry

Emerging Synthetic Technologies for Complex Indole (B1671886) Derivatives

The synthesis of indole derivatives is evolving beyond traditional methods, with a strong emphasis on green chemistry and efficiency. openmedicinalchemistryjournal.com Newer, more sustainable approaches are being developed to create complex molecules with greater precision and less environmental impact. researchgate.net These emerging technologies are crucial for the future production of intricate indole compounds.

Microwave-assisted synthesis, for instance, offers a rapid and efficient alternative to conventional heating methods for preparing indole derivatives. openmedicinalchemistryjournal.com Another promising area is the use of nanoparticles as catalysts in solvent-free conditions, which aligns with the principles of green chemistry by minimizing waste. openmedicinalchemistryjournal.com Furthermore, multicomponent reactions (MCRs) are gaining traction as they allow for the synthesis of complex indole structures in a single step from simple starting materials, enhancing efficiency and reducing the number of purification steps. researchgate.net The use of ionic liquids and water as environmentally benign solvent systems is also becoming more prevalent in indole synthesis. openmedicinalchemistryjournal.comijpsjournal.com

| Synthetic Technology | Key Advantages | Potential Application to Indole Synthesis |

| Microwave-Assisted Synthesis | Rapid reaction times, increased yields, improved purity | Fischer indole synthesis, synthesis of 3-substituted indoles |

| Nanoparticle Catalysis | High catalytic activity, reusability, solvent-free conditions | Synthesis of bis(indolyl)methanes |

| Multicomponent Reactions (MCRs) | High efficiency, atom economy, reduced waste | One-pot synthesis of complex, fused indole systems |

| Ionic Liquids/Water as Solvents | Environmentally friendly, potential for catalyst recycling | Greener alternatives for traditional indole syntheses |

Advanced High-Throughput Screening Methodologies for Biological Activity

High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries for biological activity. drugtargetreview.com For indole derivatives, HTS is instrumental in identifying lead compounds for a multitude of therapeutic targets. drugtargetreview.com The evolution of HTS technologies is geared towards increasing speed, reducing costs, and improving the quality of data generated.

The implementation of automated robotic systems allows for the testing of millions of compounds in a matter of weeks, a process that would have taken months previously. youtube.com Miniaturization, facilitated by technologies like acoustic dispensing, reduces the consumption of both compounds and reagents, making the screening process more sustainable. youtube.com A significant challenge in HTS is the occurrence of false positives due to compound interference with the assay technology. nih.gov Advanced data analysis and the use of orthogonal assays are crucial for differentiating genuine biological activity from experimental artifacts. nih.gov

Integration of Artificial Intelligence and Machine Learning in Indole Drug Discovery

Artificial intelligence (AI) and machine learning (ML) are revolutionizing the landscape of drug discovery by enhancing data analysis and predictive modeling. acs.org In the context of indole chemistry, these technologies can accelerate the identification and optimization of novel therapeutic agents. ML algorithms can analyze vast datasets to predict the physicochemical properties, biological activities, and potential toxicity of indole derivatives. mednexus.org

Graph neural networks and transfer learning are being employed to build predictive models that can screen virtual libraries of indole compounds, prioritizing those with the highest likelihood of desired activity and safety profiles. astrazeneca.com This in silico screening significantly reduces the number of compounds that need to be synthesized and tested in the laboratory, saving time and resources. nih.gov AI can also aid in the de novo design of indole-based drugs by generating novel molecular structures with optimized properties for specific biological targets. acs.org

| AI/ML Application | Description | Impact on Indole Drug Discovery |

| Predictive Modeling | Algorithms that predict properties like bioactivity, toxicity, and ADME. | Prioritization of promising indole candidates for synthesis and testing. |

| Virtual Screening | In silico screening of large compound libraries against biological targets. | Cost-effective and rapid identification of potential lead compounds. |

| De Novo Drug Design | Generation of novel molecular structures with desired properties. | Design of innovative indole scaffolds with enhanced efficacy and safety. |

| Data Analysis | Analysis of complex biological data from HTS and other experiments. | Identification of structure-activity relationships and optimization of lead compounds. |

Development of Indole-Based Chemical Probes for Biological Research

The inherent fluorescence of the indole scaffold makes it an excellent platform for the development of chemical probes for biological research. rsc.orgnih.gov These probes are designed to detect and visualize specific analytes, such as ions and reactive oxygen species, within biological systems. rsc.org The development of indole-based fluorescent chemosensors is a rapidly growing field with significant potential for advancing our understanding of cellular processes. rsc.org

Indole-based probes can be engineered to exhibit a "turn-on" fluorescence response upon binding to their target, providing a clear signal against a low background. nih.gov These probes are valuable tools for molecular imaging and can be used to monitor the levels and distribution of important biological molecules in living cells and organisms. nih.gov For example, indole-incorporated fluorescent probes have been developed for the sensitive detection of hydrogen peroxide. nih.gov The versatility of the indole structure allows for the design of probes with a wide range of photophysical properties, including near-infrared emission, which is advantageous for in vivo imaging. nih.gov

Unexplored Biological Targets and Therapeutic Areas for Indole Scaffolds

The indole scaffold is a "privileged" structure in medicinal chemistry, meaning it is capable of binding to a variety of biological targets. mdpi.com While indole derivatives have been extensively studied for their anticancer, antiviral, and anti-inflammatory properties, there remain numerous unexplored biological targets and therapeutic areas where these compounds could have a significant impact. ijpsjournal.commdpi.com

For instance, the selective targeting of the mycobacterial cell membrane is a novel approach for developing anti-tubercular drugs, and indole-containing compounds have shown promise in this area. nih.gov The translocator protein (TSPO) is another target where indole derivatives have been investigated for their potential in neuroimaging and therapy. nih.gov Furthermore, the vast chemical space of indole derivatives suggests that there are likely many more biological targets that are yet to be discovered. The exploration of these new targets could lead to the development of first-in-class medicines for a range of diseases.

Sustainable Synthesis and Biocatalytic Approaches in Indole Chemistry

The principles of green chemistry are increasingly being integrated into the synthesis of indole derivatives to minimize the environmental impact of chemical processes. beilstein-journals.org This includes the use of environmentally benign solvents like water, the development of catalyst-free reactions, and the use of energy-efficient methods such as microwave irradiation. openmedicinalchemistryjournal.combeilstein-journals.org

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers a highly selective and sustainable alternative to traditional chemical synthesis. irjmets.com Engineered enzymes are being developed for the C-H functionalization of unprotected indoles, a reaction that is challenging to achieve with conventional methods. ijpsjournal.com These biocatalytic approaches can lead to the synthesis of complex indole derivatives with high efficiency and under mild reaction conditions. The development of sustainable, multicomponent reactions for indole synthesis further contributes to the greening of pharmaceutical manufacturing by reducing waste and improving atom economy. rsc.orgrug.nl

Q & A

Basic: What are the key synthetic strategies for methyl 2-(4-amino-1H-indol-1-yl)acetate, and how does substituent positioning influence the reaction?

Methodological Answer:

- Core Synthesis : Begin with a substituted indole derivative (e.g., 4-nitroindole) to introduce the amino group post-synthesis. Protect the amino group during acylation using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) .

- Substituent Effects : The 4-amino group may require protection (e.g., Boc or Fmoc) to prevent side reactions during esterification. Steric hindrance at the 1-position can slow reactivity, necessitating elevated temperatures or catalytic agents .

- Post-Synthesis Modification : Reduce nitro groups to amines using Pd/C or Fe/HCl if starting from nitro-substituted precursors .

Basic: Which spectroscopic and crystallographic methods are most reliable for structural confirmation?

Methodological Answer:

- 1H/13C NMR : Analyze aromatic protons (δ 6.5–8.0 ppm) and ester carbonyl signals (δ ~170 ppm). Use 2D NMR (HSQC, HMBC) to confirm connectivity between the indole core and acetate group .

- X-Ray Crystallography : Resolve ambiguities in substituent positions (e.g., amino vs. nitro groups) by obtaining single-crystal structures. Reported R factors < 0.1 indicate high confidence in structural assignments .

- IR Spectroscopy : Confirm ester (C=O stretch ~1740 cm⁻¹) and amino (N-H stretch ~3400 cm⁻¹) functional groups .

Advanced: How can reaction conditions be optimized to improve yield and purity?

Methodological Answer:

- Parameter Screening : Systematically vary solvent (e.g., DMF for polar intermediates), temperature (reflux for faster kinetics), and catalysts (e.g., DMAP for esterification). Use HPLC to monitor intermediate purity .

- Continuous Flow Reactors : Enhance scalability and consistency by minimizing side products (e.g., dimerization) through controlled residence times .

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water) to isolate high-purity product .

Advanced: How to resolve contradictions in reported biological activity data for derivatives?

Methodological Answer:

- Standardized Assays : Re-evaluate activities (e.g., antimicrobial, anticancer) under uniform conditions (pH, cell lines, incubation times). Use commercial positive controls (e.g., doxorubicin) for benchmarking .

- Purity Verification : Confirm compound integrity via HPLC (>95% purity) to rule out impurities as confounding factors .

- Structure-Activity Relationships (SAR) : Compare methyl ester derivatives with free carboxylic acid analogs to assess the role of lipophilicity in bioactivity .

Basic: What safety protocols are critical when handling this compound?

Methodological Answer:

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid dermal/ocular exposure. Refer to SDS for hazard classification (e.g., non-GHS classified but treat as irritant) .

- Waste Disposal : Neutralize acidic/basic residues before disposal. Incinerate organic waste per institutional guidelines .

- First Aid : For skin contact, wash with soap/water; for inhalation, move to fresh air and seek medical attention .

Advanced: How to design a stability study under varying environmental conditions?

Methodological Answer:

- Stress Testing : Expose the compound to UV light (photostability), humidity (40–80% RH), and temperatures (4°C, 25°C, 40°C) over 1–6 months. Monitor degradation via HPLC .

- Kinetic Analysis : Calculate degradation rate constants (k) using Arrhenius plots to predict shelf life .

- Degradation Pathways : Identify byproducts (e.g., hydrolysis to carboxylic acid) via LC-MS and propose stabilization strategies (e.g., lyophilization) .

Advanced: What computational tools predict reactivity in nucleophilic environments?

Methodological Answer:

- DFT Calculations : Use Gaussian or ORCA to map electrostatic potential surfaces, identifying electron-deficient sites (e.g., ester carbonyl) prone to nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvation effects in polar aprotic solvents (e.g., DMSO) to predict solubility and aggregation behavior .

- Docking Studies : Assess interactions with biological targets (e.g., enzymes) using AutoDock Vina to guide derivative design .

Basic: How to confirm purity post-synthesis and troubleshoot impurities?

Methodological Answer:

-

Analytical Techniques :

Method Target Parameters HPLC Purity C18 column, 70:30 MeOH/H2O, λ = 254 nm TLC Spot ID Ethyl acetate/hexane (1:1), UV visualization Melting Point Consistency Compare to literature values (±2°C) . -

Common Impurities : Unreacted indole precursors (retention time ~3.5 min in HPLC) or hydrolysis products. Optimize reaction quenching and drying steps .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.